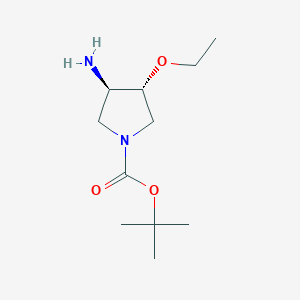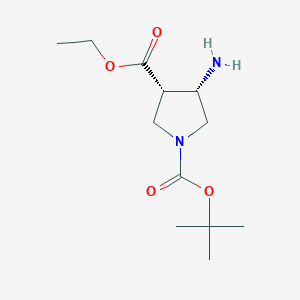
3-Fluoro-2-morpholinoaniline
概要
説明
3-Fluoro-2-morpholinoaniline is an organic compound that features a fluorine atom, a morpholine ring, and an aniline group
作用機序
Target of Action
3-Fluoro-2-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It primarily targets DNA gyrase , a type II topoisomerase, which is crucial for bacterial DNA replication . The compound’s interaction with this enzyme inhibits the supercoiling of bacterial DNA, thereby preventing bacterial growth and proliferation .
Mode of Action
The compound interacts with its target, DNA gyrase, by forming hydrogen bonds with surrounding amino acids at the active site . This interaction disrupts the enzyme’s ability to supercoil bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, it prevents bacteria from multiplying, which can help control bacterial infections .
生化学分析
Biochemical Properties
3-Fluoro-2-morpholinoaniline interacts with various biomolecules in biochemical reactions. It reacts with aldehyde to form Schiff bases . Schiff bases are known to have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, etc . The nature of these interactions is primarily due to the accessible primary amine present in the this compound molecule .
Cellular Effects
Some of its derivatives have shown promising antimicrobial activity, indicating that it may influence cell function
Molecular Mechanism
It is known that its derivatives can form hydrogen bonds with surrounding amino acids at the active site of enzymes, suggesting potential binding interactions with biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-morpholinoaniline typically involves the substitution of a fluorine atom on a nitrobenzene derivative followed by reduction. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then reduced using iron and ammonium chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Fluoro-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the morpholine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and ammonium chloride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
3-Fluoro-2-morpholinoaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: This compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a building block for molecules that can interact with biological targets, making it useful in drug discovery and development.
類似化合物との比較
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is similar in structure but has the fluorine atom in a different position, which can affect its reactivity and applications.
2-Fluoroaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-Fluoroaniline: Similar to 2-Fluoroaniline but with the fluorine atom in a different position.
Uniqueness
3-Fluoro-2-morpholinoaniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and materials science applications.
特性
IUPAC Name |
3-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQRABPYFPGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)




![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)








